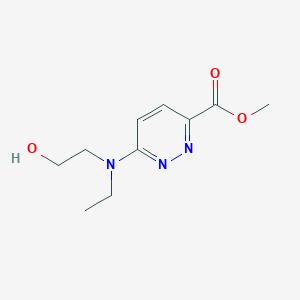

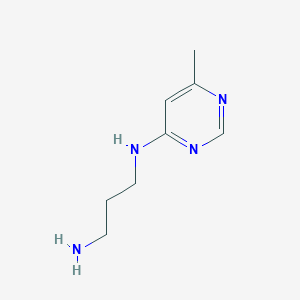

![molecular formula C9H13N3O2 B1465721 2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid CAS No. 1501945-18-1](/img/structure/B1465721.png)

2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid

Overview

Description

Scientific Research Applications

Synthesis and Chemical Interactions

- 2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid has been utilized as a key intermediate in the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine derivatives. This synthesis is achieved by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, showcasing its versatility in forming complex heterocyclic structures (Harutyunyan et al., 2015).

Biological and Pharmaceutical Applications

- The compound plays a pivotal role in the discovery and evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. These derivatives are instrumental in improving glucose tolerance and demonstrating antidiabetic effects in diabetic mice by enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function (Negoro et al., 2012).

- It serves as a crucial precursor in the asymmetric synthesis of aminopyrimidine and cyclic guanidine amino acids, with a focus on developing chiral protected amino acids for potential pharmaceutical applications (Möschwitzer et al., 2013).

- A study has explored its role in the synthesis and characterization of novel 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, investigating their potential biological activity against various bacterial strains, indicating its utility in the development of new antimicrobial agents (Mohammad et al., 2017).

Analytical and Material Science Applications

- It has been involved in a spectroscopic and diffractometric study of polymorphism in pharmaceutical compounds, aiding in characterizing different polymorphic forms and assessing their analytical and physical properties (Vogt et al., 2013).

- The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation, demonstrating its potential in creating modified polymers with enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production .

Mode of Action

It is suggested that the compound may act as a nucleophile, attacking aldehyde carbon . This is based on the understanding that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance .

Biochemical Pathways

It is suggested that the compound may be involved in the inhibition of immune-activated nitric oxide production .

Pharmacokinetics

The compound’s boiling point is reported to be 4246±400 °C at a pressure of 760 Torr, and its density is reported to be 1250±006 g/cm3 .

Result of Action

It is suggested that the compound may inhibit immune-activated nitric oxide production .

properties

IUPAC Name |

2-[(6-ethylpyrimidin-4-yl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-7-4-8(11-5-10-7)12-6(2)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNZIJHKBJKVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)

![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B1465646.png)

![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)